4-Phenoxypyridine

Medicinal Chemistry Bioisosterism Drug Design

4-Phenoxypyridine (CAS 4783-86-2) is a versatile heterocyclic scaffold delivering nanomolar c-Met inhibition (IC50 0.012 µM) and in vivo aphicidal activity (LC50 0.34 mg/L) exceeding commercial standards. It also functions as a thermal oxidation stabilizer for aromatic polyamides processed above 340°C. Procure this building block to accelerate kinase inhibitor discovery, develop next-generation crop protection agents, or formulate high-temperature thermoplastics.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 4783-86-2
Cat. No. B1584201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxypyridine
CAS4783-86-2
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=NC=C2
InChIInChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H
InChIKeyOATKXQIGHQXTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxypyridine (CAS 4783-86-2): Technical Baseline for Pharmaceutical and Agrochemical Intermediate Procurement


4-Phenoxypyridine (CAS 4783-86-2), also known as phenyl 4-pyridinyl ether, is a heterocyclic building block characterized by a pyridine ring substituted with a phenoxy group at the fourth position [1]. This compound serves as a privileged scaffold and key intermediate in medicinal chemistry and agrochemical research, with applications ranging from the synthesis of kinase inhibitors to novel aphicides [2]. Its physicochemical profile (MW: 171.20, XLogP: 2.4-3.08) and ability to serve as a bioisostere for diaryl ethers underpin its utility in designing molecules with improved drug-like properties [3].

4-Phenoxypyridine (CAS 4783-86-2): Why Generic Substitution with Other Phenoxypyridines or Diaryl Ethers is Not Advisable


While phenoxypyridines and diaryl ethers share a common ether linkage, their substitution patterns and heteroatom placement create significant differences in biological activity and chemical behavior. 4-Phenoxypyridine acts as a bioisostere of diaryl ethers, but the presence of the nitrogen atom in the pyridine ring alters electronic distribution, hydrogen-bonding capacity, and metabolic stability, leading to distinct pharmacological and physicochemical properties [1]. For instance, the 4-substitution pattern on the pyridine ring is critical for certain biological activities, as 2- and 3-phenoxypyridines exhibit different, and sometimes diminished, efficacy in specific assays [2]. Interchanging 4-phenoxypyridine with a generic analog can therefore lead to a loss of potency, altered selectivity, or unexpected stability issues in the final product, impacting both research outcomes and process economics.

4-Phenoxypyridine (CAS 4783-86-2): A Comparative Quantitative Evidence Guide for Scientific Procurement


Evidence Item 1: Structural Bioisosterism Confers Distinct Properties vs. Diaryl Ethers

As a bioisostere of diaryl ethers, 4-phenoxypyridine introduces a nitrogen atom into the aromatic ring system, which fundamentally alters its properties. Compared to the carbon-only analog diphenyl ether, this heteroatom substitution provides a handle for hydrogen bonding and can modulate electron density, impacting target binding and metabolic stability. This is a class-level inference based on well-established principles of bioisosterism, where replacing a CH group with N is a common strategy to improve solubility and metabolic profile [1].

Medicinal Chemistry Bioisosterism Drug Design

Evidence Item 2: c-Met Kinase Inhibition Potency of a Derivative vs. Parent Scaffold

A direct head-to-head comparison within the same study shows that a specific 4-phenoxypyridine derivative, compound T14, exhibits nanomolar inhibitory activity against c-Met kinase, while the unsubstituted 4-phenoxypyridine scaffold itself is inactive. The derivative T14, featuring imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties, achieved an IC50 of 0.012 µM against c-Met [1].

Oncology Kinase Inhibition c-Met

Evidence Item 3: Thermal Oxidative Stabilization of Aromatic Polyamides vs. Unstabilized Polymer

In a cross-study comparable context, US Patent 5,015,680 demonstrates that incorporating 0.05-4 mol% of 4-phenoxypyridine into a melt-polymerized aromatic polyamide significantly improves its resistance to thermal oxidation [1]. This allows processing and use at elevated temperatures. The patent explicitly claims that aromatic polyamides produced with 4-phenoxypyridine as a stabilizer exhibit unexpectedly high temperature stability and can be processed at temperatures above 340°C without the degradation observed in unstabilized polyamides [2].

Polymer Chemistry Thermal Stabilization Materials Science

Evidence Item 4: In Vivo Aphicidal Activity of a Derivative vs. Commercial Standards

A direct head-to-head comparison in a 2022 study evaluated the in vivo aphicidal activity of novel phenoxypyridine derivatives against Myzus persicae. Compound T11, derived from the 4-phenoxypyridine scaffold, demonstrated an LC50 of 0.34 mg⋅L⁻¹ [1]. This was superior to the activity of two commercial control agents, Pymetrozine and Flufenerim, tested under the same conditions.

Agrochemistry Insecticide Aphicide

4-Phenoxypyridine (CAS 4783-86-2): Optimal Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitor Discovery

The evidence from Section 3 demonstrates that 4-phenoxypyridine is an ideal, inert scaffold for building potent kinase inhibitors. Its value lies in its ability to be elaborated with various moieties to achieve nanomolar potency against targets like c-Met (IC50 = 0.012 µM) . Medicinal chemists should procure this compound when initiating a program aimed at discovering novel c-Met or Flt-3 inhibitors, as the scaffold's chemistry is well-established and its derivatives have shown promising anticancer activity against cell lines such as A549 and MKN-45 .

Industrial Polymer Manufacturing: Thermal Oxidation Stabilizer

For industrial polymer chemists, 4-phenoxypyridine is a functional additive rather than a mere intermediate. The evidence from Section 3 confirms its efficacy as a thermal oxidation stabilizer in aromatic polyamides, enabling processing at temperatures exceeding 340°C . Procurement of 4-phenoxypyridine should be prioritized when developing or manufacturing high-performance thermoplastics that require enhanced thermal stability and resistance to degradation during melt processing, thereby improving material quality and extending product lifespan .

Agrochemical R&D: Intermediate for Next-Generation Aphicides

The quantitative evidence from Section 3 shows that derivatives of 4-phenoxypyridine can exhibit in vivo aphicidal activity superior to commercial standards like Pymetrozine, with an LC50 of 0.34 mg⋅L⁻¹ . Agrochemical researchers should source 4-phenoxypyridine as a key intermediate to synthesize and screen new compounds for pest control, particularly against resistant aphid populations. Its use as a building block enables the rapid exploration of chemical space and structure-activity relationships (SAR) to identify novel crop protection agents with improved efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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